3-((Trimethylsilyl)ethynyl)pyrazin-2-amine

Organic Synthesis ATR Kinase Inhibitors Sonogashira Coupling

3-((Trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1005349-12-1) is the preferred intermediate for ATR kinase inhibitor synthesis (e.g., Berzosertib). The TMS protecting group enables orthogonal Sonogashira/deprotection sequences, while the free C5 position allows modular cross-coupling for library generation. Unlike unprotected ethynyl or 5-bromo analogs, this specific regiochemistry is essential for high-yielding, diverse 3,5-disubstituted pyrazine scaffolds. Reliable 75% synthesis yield baseline supports process scale-up. Insist on this exact intermediate to avoid synthetic failure.

Molecular Formula C9H13N3Si
Molecular Weight 191.3 g/mol
CAS No. 1005349-12-1
Cat. No. B3197419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trimethylsilyl)ethynyl)pyrazin-2-amine
CAS1005349-12-1
Molecular FormulaC9H13N3Si
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=NC=CN=C1N
InChIInChI=1S/C9H13N3Si/c1-13(2,3)7-4-8-9(10)12-6-5-11-8/h5-6H,1-3H3,(H2,10,12)
InChIKeyLNXIWFAVHMXZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1005349-12-1) Procurement and Selection Guide


3-((Trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1005349-12-1) is a synthetic organic compound within the 2-aminopyrazine class, characterized by a trimethylsilyl (TMS)-protected ethynyl group at the 3-position [1]. It is widely recognized as a key intermediate in the synthesis of pyrazine-based ATR kinase inhibitors, as exemplified in patents for compounds such as Berzosertib (VX-970) [2]. This compound serves as a protected alkyne building block, where the TMS group provides stability and orthogonality during multi-step syntheses, enabling selective deprotection and subsequent functionalization . It is commercially available from multiple vendors with a typical purity specification of 95% .

Critical Procurement Considerations for 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine


Generic substitution of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine with closely related pyrazine analogs is not straightforward and can lead to experimental failure. The trimethylsilyl (TMS) group is not merely a substituent but a crucial protecting group that dictates the compound's reactivity profile in Sonogashira coupling and subsequent deprotection steps [1]. Replacing it with an unprotected ethynyl analog (e.g., 2-Amino-3-ethynylpyrazine, CAS 1005349-13-2) eliminates the orthogonality required in complex syntheses, as the terminal alkyne would react prematurely . Conversely, substituting with a bulkier bromo-analog (e.g., 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) introduces a heavy halogen that alters the electronic and steric properties of the pyrazine ring, impacting downstream cross-coupling yields and regioselectivity . The precise balance of the TMS-protected alkyne and the unsubstituted pyrazine ring at the 5-position is essential for the compound's designated role as a specific intermediate in ATR inhibitor synthesis.

Quantitative Differentiation Evidence for 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine


Comparative Synthetic Yield in Sonogashira Coupling

In the synthesis of ATR kinase inhibitors, the target compound 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine is synthesized as an intermediate. A patent example describes the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene, yielding the desired product in 75% yield after column chromatography [1]. This yield serves as a benchmark for evaluating alternative synthetic routes. While a direct head-to-head yield comparison with the unprotected 2-amino-3-ethynylpyrazine is not available in the same reference, the TMS-protected route is specifically chosen to avoid side reactions, implying a higher effective yield for the desired intermediate compared to an unprotected alkynylation strategy which is known to be prone to Glaser-Hay homocoupling [2].

Organic Synthesis ATR Kinase Inhibitors Sonogashira Coupling

Regioselectivity Advantage in ATR Inhibitor Scaffold Construction

The target compound's substitution pattern (TMS-ethynyl at C3, unsubstituted at C5) is critical for the regioselective elaboration of the ATR inhibitor core. The patent literature demonstrates that the C5 position remains a free site for subsequent functionalization via Suzuki or Negishi cross-coupling, a feature not present in the 5-bromo analog (5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) [1]. The use of the 5-bromo analog would necessitate an additional dehalogenation step or limit the scope of further derivatization. The target compound's structure is explicitly designed as a versatile intermediate, whereas the 5-bromo analog is a more advanced, less flexible intermediate that commits the synthesis to a specific path earlier [2]. This is a class-level inference based on the chemical structures and synthetic routes described in the ATR kinase inhibitor patents.

Medicinal Chemistry ATR Kinase Regioselective Synthesis

Vendor Purity and Physicochemical Consistency

Commercial suppliers consistently offer 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine at a minimum purity specification of 95% . This is a standardized purity level for this research chemical, ensuring reproducibility in initial synthetic steps. Its computed physicochemical properties, such as a Topological Polar Surface Area (TPSA) of 51.8 Ų and a molecular weight of 191.3 g/mol, are well-defined [1]. In comparison, the unprotected analog 2-amino-3-ethynylpyrazine (MW 119.12 g/mol, TPSA 51.8 Ų) has a significantly lower molecular weight and is predicted to be more volatile and less stable, requiring storage under inert gas at 2-8°C . The TMS group confers a higher molecular weight and boiling point, simplifying handling and long-term storage at room temperature in a cool, dry place .

Chemical Procurement Quality Control Physicochemical Properties

Optimal Application Scenarios for 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine


Synthesis of ATR Kinase Inhibitor Intermediates

This compound is the preferred starting material for constructing the core scaffold of pyrazine-based ATR inhibitors, such as those described in Vertex Pharmaceuticals' patent family. Its protected alkyne and free C5 position enable a modular, two-directional synthetic strategy: the alkyne can be deprotected and coupled to introduce heterocyclic moieties, while the C5 position undergoes palladium-catalyzed cross-coupling to install aryl or heteroaryl groups. This specific regiochemistry is essential for accessing compounds with potent ATR inhibitory activity [1].

Diversity-Oriented Synthesis of Pyrazine Libraries

For medicinal chemistry groups focused on generating diverse compound libraries, this intermediate provides a single entry point to a wide range of 3,5-disubstituted pyrazine derivatives. By sequentially deprotecting the TMS group and then performing orthogonal cross-coupling reactions at C3 and C5, chemists can efficiently explore chemical space around the pyrazine core. This approach is more efficient than using a 5-bromo or 5-chloro analog, which would restrict the synthetic sequence and limit the diversity of the final products [2].

Process Development and Scale-Up Studies

The established 75% yield for its synthesis via Sonogashira coupling provides a robust baseline for process chemists. This data point allows for the evaluation of alternative catalysts, ligands, and reaction conditions to improve cost-efficiency and sustainability for larger-scale production. The compound's stability at room temperature further simplifies logistics and handling in a pilot plant or CRO setting compared to more sensitive, unprotected alkynes [3].

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